molecular formula C22H16ClFN2O3 B11440617 1-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

1-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B11440617
M. Wt: 410.8 g/mol
InChI Key: CBHKSJDESJXQNX-UHFFFAOYSA-N
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Description

1-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a tetrahydroquinazoline core substituted with chloro, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and aldehydes, under acidic or basic conditions.

    Substitution Reactions:

    Final Assembly: The final compound is obtained by coupling the substituted quinazoline core with the appropriate benzyl halide under suitable reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives with altered functional groups.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

  • 1-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-hydroxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
  • 1-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
  • 1-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-ethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Comparison: Compared to similar compounds, 1-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The chloro and fluoro substituents also contribute to its distinct properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H16ClFN2O3

Molecular Weight

410.8 g/mol

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-3-(4-methoxyphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C22H16ClFN2O3/c1-29-17-10-8-16(9-11-17)26-21(27)18-4-2-3-5-20(18)25(22(26)28)13-14-6-7-15(24)12-19(14)23/h2-12H,13H2,1H3

InChI Key

CBHKSJDESJXQNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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